molecular formula C7H7BrN2O B13677902 1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one

1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one

Cat. No.: B13677902
M. Wt: 215.05 g/mol
InChI Key: ZIMOFUNVCOXVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to the pyrazine ring

Preparation Methods

The synthesis of 1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one typically involves the bromination of 6-methylpyrazine followed by acylation. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).

Major products formed from these reactions include substituted pyrazines, carboxylic acids, and alcohols.

Scientific Research Applications

1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a bacterial enzyme, leading to antimicrobial effects. The exact pathways involved would depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(5-bromo-6-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4-7(8)9-3-6(10-4)5(2)11/h3H,1-2H3

InChI Key

ZIMOFUNVCOXVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.